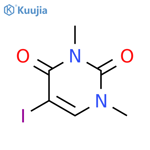

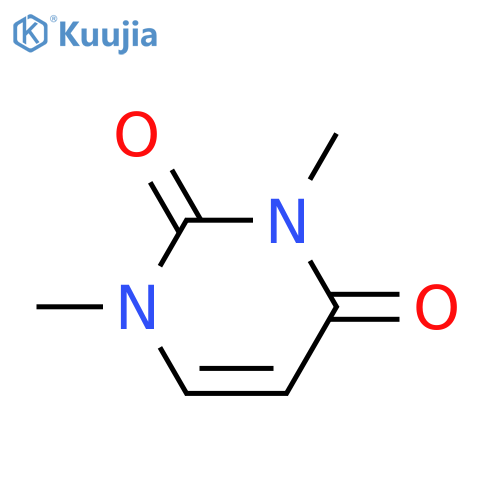

Cas no 874-14-6 (1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemische en fysische eigenschappen

Naam en identificatie

-

- 1,3-Dimethyluracil

- Dimethyluracil

- 1,3-dimethyl-2,4-pyrimidinedione

- 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-

- 1,3-DIMETHYL-1H-PYRIMIDINE-2,4-DIONE

- 1,3-dimethylpyrimidine-2,4-dione

- 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione

- 2,4-Dihydroxy-1,3-dimethylpyrimidine

- 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione (ACI)

- Uracil, 1,3-dimethyl- (7CI, 8CI)

- 1,3-Dimethyl-1H,3H-pyrimidine-2,4-dione

- N,N′-Dimethyluracil

- N1,N3-Dimethyluracil

- NSC 401858

- NSC-401858

- EINECS 212-856-4

- SCHEMBL100263

- AB00987308-01

- Uracil, 1,3-dimethyl-

- SB57736

- AC-3081

- 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione #

- Z221425992

- HY-W008343

- CHEBI:74763

- BDBM50106397

- 874-14-6

- AB-323/25048172

- FT-0601295

- NS00039191

- BN3V9WZ8FN

- 1, 3-dimethyl-2,4(1H,3H)-Pyrimidinedione

- CS-W008343

- CHEMBL11470

- N,N'-Dimethyluracil

- 1,3-Dimethyluracil, 99%

- AB7083

- EN300-26213

- MFCD00038065

- AMY4131

- STR09109

- 1,3-dimethyl uracil

- NSC401858

- D0808

- PS-4503

- InChI=1/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H

- 2,3H)-Pyrimidinedione, 1,3-dimethyl-

- 1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- s6050

- AKOS000269729

- SY003787

- W-104025

- Q27144888

- DTXSID0061244

- 1ST2624

- pyrimidine, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-

- DB-005065

- STK386910

- Uracil, 1,3-dimethyl-(8CI)

- DTXCID7048584

-

- MDL: MFCD00038065

- Inchi: 1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3

- InChI-sleutel: JSDBKAHWADVXFU-UHFFFAOYSA-N

- LACHT: O=C1N(C)C(=O)N(C)C=C1

- BRN: 124074

Berekende eigenschappen

- Exacte massa: 140.05900

- Monoisotopische massa: 140.059

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 4

- Zware atoomtelling: 10

- Aantal draaibare bindingen: 0

- Complexiteit: 210

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- XLogP3: nothing

- Topologisch pooloppervlak: 40.6A^2

- Aantal tautomers: nothing

Experimentele eigenschappen

- Kleur/vorm: Not determined

- Dichtheid: 1.2850 (rough estimate)

- Smeltpunt: 122.0 to 128.0 deg-C

- Kookpunt: 208.4°C at 760 mmHg

- Vlampunt: 84.3℃

- Brekindex: 1.5010 (estimate)

- Waterverdelingscoëfficiënt: almost transparency

- PSA: 44.00000

- LogboekP: -0.91600

- Oplosbaarheid: Not determined

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H319-H335

- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Code gevarencategorie: R36

- Veiligheidsinstructies: S22-S24/25-S39-S26

-

Identificatie van gevaarlijk materiaal:

- TSCA:Yes

- Opslagvoorwaarde:Sealed in dry,Room Temperature

- Risicozinnen:R36

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Douanegegevens

- HS-CODE:2933599090

- Douanegegevens:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26213-0.05g |

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

874-14-6 | 95% | 0.05g |

$19.0 | 2024-06-18 | |

| Key Organics Ltd | PS-4503-20MG |

1,3-Dimethyluracil |

874-14-6 | >95% | 20mg |

£76.00 | 2023-04-19 | |

| eNovation Chemicals LLC | D402972-200g |

1,3-Dimethyluracil |

874-14-6 | 97% | 200g |

$220 | 2024-06-05 | |

| TRC | D480353-10g |

1,3-Dimethyluracil |

874-14-6 | 10g |

75.00 | 2021-08-14 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 349801-5G |

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

874-14-6 | 5g |

¥398.78 | 2023-12-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0808-1G |

1,3-Dimethyluracil |

874-14-6 | >98.0%(GC) | 1g |

¥80.00 | 2024-04-15 | |

| Apollo Scientific | OR27441-5g |

1,3-Dimethyluracil |

874-14-6 | 5g |

£15.00 | 2024-08-03 | ||

| TRC | D480353-2.5g |

1,3-Dimethyluracil |

874-14-6 | 2.5g |

$ 65.00 | 2022-06-05 | ||

| ChemScence | CS-W008343-500g |

1,3-Dimethyluracil |

874-14-6 | 99.98% | 500g |

$245.0 | 2022-04-26 | |

| Apollo Scientific | OR27441-25g |

1,3-Dimethyluracil |

874-14-6 | 25g |

£17.00 | 2024-08-03 |

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Productiemethode

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

1.2 Reagents: Sodium thiosulfate Solvents: Water

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Raw materials

- 4(1H)-Pyrimidinone,2,3-dihydro-1,3-dimethyl-2-thioxo-

- 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

- 5-Bromo-1,3-dimethyluracil

- rel-(1R,6R,8R)-8-(Acetyloxy)-2,4-dimethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione

- Uracil

- (dimethoxymethyl)dimethylamine

- 6-phenylpyrimidine-2,4-diol

- 5-Iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- 2,4-Dimethoxypyrimidine

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Preparation Products

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Gerelateerde literatuur

-

Fatemeh Jalili,Mahmoud Zarei,Mohammad Ali Zolfigol,Ardeshir Khazaei RSC Adv. 2022 12 9058

-

N. Nowrouzi,M. Abbasi,E. Shaikhi Shahidzadeh,F. Amaleh New J. Chem. 2022 46 10055

-

Goutam Brahmachari,Bubun Banerjee RSC Adv. 2015 5 39263

-

Alok Mahata,Prabhas Bhaumick,Anoop Kumar Panday,Rahul Yadav,Tasneem Parvin,Lokman H. Choudhury New J. Chem. 2020 44 4798

-

Paras J. Patel,Subham G. Patel,Dipti B. Upadhyay,Logeswari Ravi,Anuradha Dhanasekaran,Hitendra M. Patel RSC Adv. 2023 13 24466

874-14-6 (1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) Gerelateerde producten

- 35803-45-3(2,4(1H,3H)-Pyrimidinedione-2-13C)

- 6642-31-5(6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 66-22-8(Uracil)

- 181517-11-3(Uracil-13C,15N2)

- 24897-50-5(Uracil-d)

- 2434-53-9(6-amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1807118-69-9(2-Bromo-3-fluoro-4-nitrobenzoic acid)

- 2635937-64-1(4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid)

- 1183572-07-7(2-(3,5-Difluorophenyl)-5-methoxybenzoic acid)

- 2306271-96-3(1,1-dioxo-1λ?-thiaspiro[3.3]heptan-6-one)